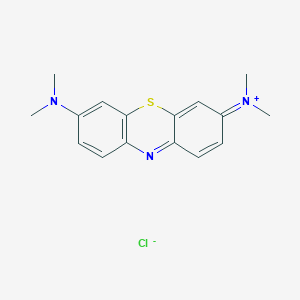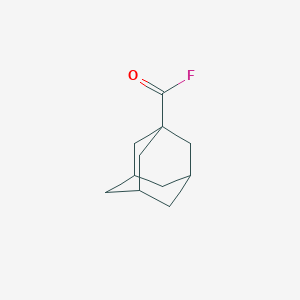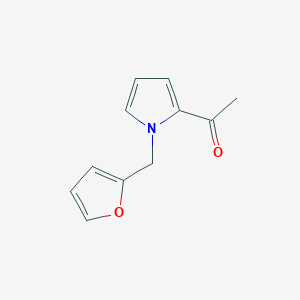
2-Acetyl-1-furfurylpyrrole
Vue d'ensemble
Description
2-Acetyl-1-furfurylpyrrole (2-AFP) is a naturally occurring compound found in various foods, including coffee, bread, and cooked meat. It is responsible for the aroma and flavor of these foods. 2-AFP has been a subject of scientific research due to its potential applications in various fields, including food science, medicine, and agriculture.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis Techniques: The synthesis of 2-acetylpyrrole derivatives involves selective and high-yield conversion of 2-substituted products into 3-substituted products, as shown in the study of 1-pentafluorophenyl-1H-pyrrole derivatives. This process is facilitated by the use of trifluoromethanesulfonic acid, leading to a general synthesis method for 3-acylpyrroles (Hrnčariková & Végh, 2003).
Chemical Properties and Stability
- Thermodynamic Stability: A study comparing 2-acetyl-1-methylpyrrole and its isomers revealed significant insights into their thermodynamic stability. The research demonstrated that 2-acetyl-1-methylpyrrole is more stable than its 3-isomer, providing a deeper understanding of the stability and reactivity of such compounds (Ribeiro da Silva & Santos, 2010).
Antioxidative Properties
- Antioxidant Activity: 2-Acetylpyrrole derivatives, including 2-acetyl-1-furfurylpyrrole, have shown remarkable antioxidative activity. This was evident in their ability to inhibit hexanal oxidation significantly, suggesting their potential application as antioxidants in various fields (Yanagimoto et al., 2002).
Antimicrobial Applications
- Antimicrobial Activity: The synthesis of pyrrolidine derivatives, which are structurally related to 2-acetyl-1-furfurylpyrrole, has shown promising results in antimicrobial applications. These compounds, including 1-acetyl-2-benzylpyrrolidine derivatives, have demonstrated potent antimicrobial properties (Sreekanth & Jha, 2020).
Catalytic Reactions
- Catalysis in Chemical Reactions: In the context of catalytic reactions, the acetylation process, including the use of acetyl groups, plays a crucial role. This is demonstrated in studies involving Pd(II)-mediated reactions, where the acetylation of specific compounds has been observed as a side reaction, indicating its significance in catalytic processes (Liao et al., 2005).
Green Chemistry and Bioenergy
- Role in Green Chemistry: The production of furfural, a chemical related to 2-acetyl-1-furfurylpyrrole, has been studied extensively in the context of green chemistry. This research highlights the importance of heterogeneously catalyzed processes in producing furfural and related compounds, contributing to more sustainable and environmentally friendly chemical processes (Karinen et al., 2011).
Propriétés
Numéro CAS |
13678-73-4 |
|---|---|
Nom du produit |
2-Acetyl-1-furfurylpyrrole |
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-[1-(furan-2-ylmethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C11H11NO2/c1-9(13)11-5-2-6-12(11)8-10-4-3-7-14-10/h2-7H,8H2,1H3 |
Clé InChI |
AYCBWOMKZDMMQR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1CC2=CC=CO2 |
SMILES canonique |
CC(=O)C1=CC=CN1CC2=CC=CO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

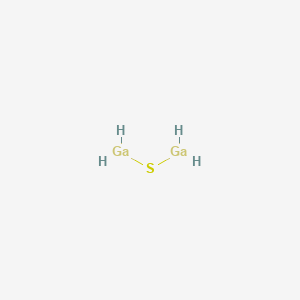
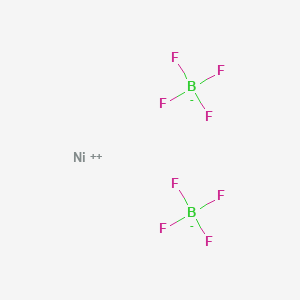
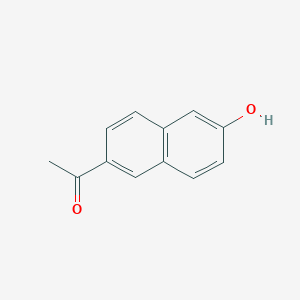
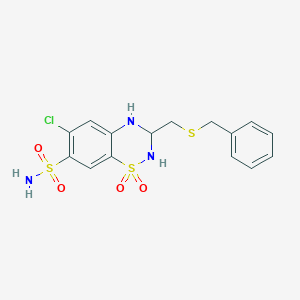
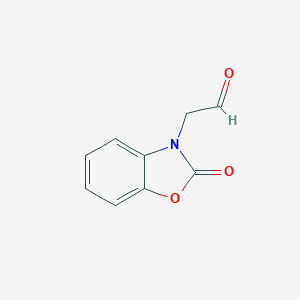
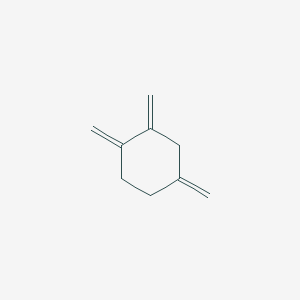

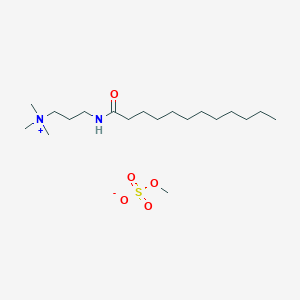
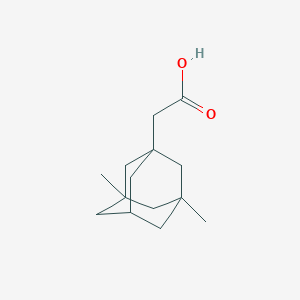
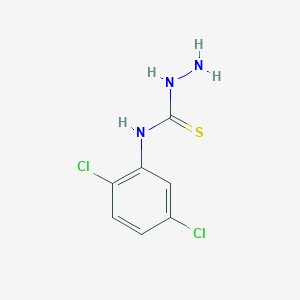
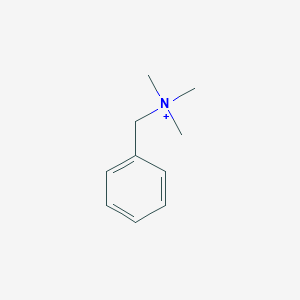
![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
